Tripentaerythritol, octaoleate

Description

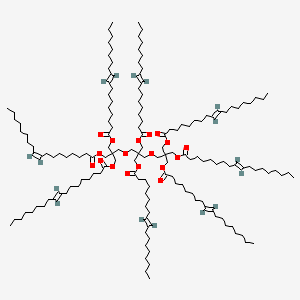

Tripentaerythritol octaoleate is a fully esterified derivative of tripentaerythritol, where all eight hydroxyl (-OH) groups are replaced with oleate (C18H34O2) esters. The parent compound, tripentaerythritol (C15H32O10), is a polyol with a branched structure containing multiple hydroxyl groups . Upon esterification with oleic acid, the resulting octaoleate derivative exhibits enhanced lipophilicity, making it suitable for industrial applications such as lubricants or plasticizers. Its molecular weight is significantly higher than simpler erythritol esters, contributing to unique physical properties like thermal stability and low water solubility .

Properties

CAS No. |

20284-29-1 |

|---|---|

Molecular Formula |

C159H288O18 |

Molecular Weight |

2488.0 g/mol |

IUPAC Name |

[3-[(E)-octadec-9-enoyl]oxy-2-[[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]-2-[[3-[(E)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]propyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C159H288O18/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-149(160)170-141-157(142-171-150(161)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2,137-168-139-158(143-172-151(162)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3,144-173-152(163)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)145-174-153(164)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)138-169-140-159(146-175-154(165)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6,147-176-155(166)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)148-177-156(167)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8/h65-80H,9-64,81-148H2,1-8H3/b73-65+,74-66+,75-67-,76-68+,77-69+,78-70+,79-71+,80-72+ |

InChI Key |

ADGHQLSHWNXHQZ-PKXWZVDDSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC)COCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripentaerythritol, octaoleate is synthesized through the esterification of tripentaerythritol with oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed through distillation. After the reaction is complete, the product is purified through processes such as vacuum distillation or crystallization to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Tripentaerythritol, octaoleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Tripentaerythritol, octaoleate has several scientific research applications:

Chemistry: Used as a model compound in studying esterification and transesterification reactions.

Biology: Investigated for its potential as a biocompatible lubricant in medical devices.

Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various drugs.

Industry: Widely used as a lubricant in high-performance machinery and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of tripentaerythritol, octaoleate is primarily based on its ability to reduce friction and wear between surfaces. The long-chain fatty acids in its structure provide a lubricating layer that minimizes direct contact between surfaces, thus reducing wear and tear. Additionally, its stability and resistance to oxidation make it an effective lubricant under various conditions.

Comparison with Similar Compounds

Structural and Molecular Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Tripentaerythritol octaoleate | C15H24(C18H33O2)8 | ~1,900* | 8 oleate esters | Highly branched, eight long-chain unsaturated esters |

| Pentaerythritol tetraoleate | C5H8(C18H33O2)4 | ~1,193 | 4 oleate esters | Compact structure, four unsaturated esters |

| Pentaerythritol octanoate | C13H26O5 | 262.34 | 4 octanoate esters | Shorter saturated chains (C8) |

| Mesoerythritol | C4H10O4 | 122.12 | 4 hydroxyl groups | Linear polyol, high water solubility |

*Estimated based on tripentaerythritol (372.41 g/mol) + 8 oleic acid molecules (8 × 282.47 g/mol) − 8 H2O (8 × 18 g/mol).

Key Observations :

- Tripentaerythritol octaoleate’s larger molecular structure and higher degree of esterification result in greater hydrophobicity compared to pentaerythritol tetraoleate .

- Unsaturated oleate chains (vs. saturated octanoate) contribute to lower melting points and enhanced fluidity in lubricant applications .

Physical and Chemical Properties

| Property | Tripentaerythritol Octaoleate | Pentaerythritol Tetraoleate | Pentaerythritol Octanoate |

|---|---|---|---|

| Water Solubility | Insoluble (forms suspensions) | Insoluble | Low solubility |

| Thermal Stability | High | Moderate | Low |

| Viscosity | High | Moderate | Low |

| Applications | High-temperature lubricants | Metalworking lubricants | Plasticizers |

Supporting Evidence :

Factors Contributing to Ineffectiveness :

Industrial and Economic Considerations

| Factor | Tripentaerythritol Octaoleate | Pentaerythritol Tetraoleate |

|---|---|---|

| Synthesis Complexity | High (8 esterification steps) | Moderate (4 steps) |

| Bulk Availability | Limited | Commercially available |

| Cost | High | Moderate |

Supporting Data :

- Pentaerythritol tetraoleate is synthesized via straightforward esterification, making it economically viable for lubricant production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.